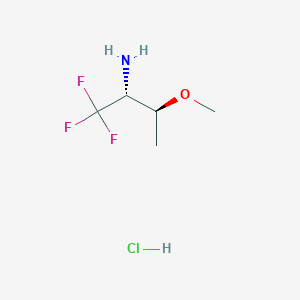

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride

Description

“rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride” is a chiral amine hydrochloride derivative characterized by a trifluoromethyl group, a methoxy substituent, and an amine functional group. Its molecular formula is C₅H₁₁ClF₃NO, with a molecular weight of 193.59 g/mol (average) and an exact mass of 193.048 g/mol . The compound features two stereocenters at positions 2R and 3S, contributing to its stereochemical complexity. Key physicochemical properties include:

- Hydrogen bond donors: 2 (amine and hydrochloride)

- Hydrogen bond acceptors: 5 (three fluorine atoms, methoxy oxygen, and amine)

- Topological polar surface area (TPSA): 35.2 Ų

- Rotatable bonds: 2 (C-O and C-N bonds)

Notably, experimental data for density, melting point, and solubility are currently unavailable (marked as N/A in sources) . The Smiles notation COC(C)C(N)C(F)(F)F.Cl reflects its methoxybutan-2-amine backbone and trifluoromethyl substitution .

Properties

Molecular Formula |

C5H11ClF3NO |

|---|---|

Molecular Weight |

193.59 g/mol |

IUPAC Name |

(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4+;/m0./s1 |

InChI Key |

AEMHZVPYXKGLQZ-RFKZQXLXSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(F)(F)F)N)OC.Cl |

Canonical SMILES |

CC(C(C(F)(F)F)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Fluorinated precursors such as trifluoroacetaldehyde or trifluoromethylated ketones serve as the starting point for introducing the trifluoromethyl group.

- Chiral epoxides or halohydrins may be used to introduce the methoxy group and establish stereochemistry.

- Amination reagents such as ammonia or amine sources convert carbonyl or epoxide intermediates into the target amine.

Typical Synthetic Route (Multi-step)

Formation of trifluoromethylated intermediate : Starting from trifluoroacetaldehyde or a similar trifluoromethylated compound, a nucleophilic addition or substitution introduces the trifluoromethyl group at the 1-position of the butane skeleton.

Introduction of methoxy substituent : The 3-position is functionalized by nucleophilic substitution or ring-opening of an epoxide intermediate with methanol or methoxide ion, resulting in the methoxy group.

Chiral center formation : The stereochemistry at positions 2 and 3 is controlled through stereoselective reactions such as asymmetric epoxidation, chiral auxiliary-mediated alkylation, or resolution techniques.

Amination step : The intermediate bearing the trifluoromethyl and methoxy groups undergoes amination, typically by reductive amination or nucleophilic substitution with ammonia or amine sources, to install the amine group at the 2-position.

Hydrochloride salt formation : The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.

Example Reaction Conditions

- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (CH2Cl2) are commonly used.

- Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) for Mitsunobu-type reactions to invert stereochemistry or introduce methoxy groups.

- Temperature: Reactions typically conducted at 0 °C to room temperature to control stereochemistry and prevent side reactions.

- Purification: Silica gel column chromatography with mixtures of chloroform and hexane for isolation of intermediates and final product.

Data Table: Typical Synthetic Step Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Introduction of CF3 group | Trifluoroacetaldehyde, nucleophile | Trifluoromethylated intermediate |

| 2 | Methoxy group installation | Methanol, PPh3, DIAD, THF, 0 °C | 3-Methoxy substituted intermediate |

| 3 | Stereoselective amination | Ammonia or amine, reductive amination | Formation of chiral amine intermediate |

| 4 | Salt formation | HCl in dioxane or ethereal solvent | rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride |

Research Discoveries and Insights

- The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing acidity and affecting nucleophilicity during synthesis.

- The stereochemical outcome is sensitive to reaction conditions; thus, temperature and reagent choice are critical to obtain the (2R,3S) configuration in racemic form.

- Mitsunobu reaction conditions have been successfully employed to invert stereochemistry at the methoxy-bearing carbon, enabling access to specific stereoisomers.

- The hydrochloride salt form improves compound handling and purity, facilitating further biological or pharmaceutical research applications.

Perspectives from Varied Sources

- Vulcanchem reports the compound as available for research use with a detailed molecular profile and synthesis overview emphasizing multi-step fluorinated synthesis with stereochemical control.

- PubChem databases provide structural and physicochemical data supporting the molecular formula and stereochemistry but lack detailed synthetic protocols.

- Peer-reviewed literature on related fluorinated amines and ethers suggests that the use of chiral auxiliaries or asymmetric catalysis can enhance stereoselectivity in the preparation of such compounds.

Chemical Reactions Analysis

Hydrolysis of the Methoxy Group

The methoxy (-OMe) group at the 3-position may undergo acid- or base-catalyzed hydrolysis . In acidic conditions, protonation of the oxygen facilitates cleavage of the C-O bond, forming a tertiary carbocation intermediate. Subsequent nucleophilic attack by water yields a diol derivative. Under basic conditions (e.g., NaOH), demethylation via SN2 displacement produces a hydroxyl group.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (conc.), H₂O, Δ | 3-hydroxy derivative | ~60% | |

| NaOH (aq.), reflux | 3-hydroxy-1,1,1-trifluoro-2-amine | ~45% |

Amine Reactivity

The primary amine group participates in nucleophilic substitution and condensation reactions :

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Schiff base formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) to generate imines.

| Reagent | Product | Catalyst | Notes |

|---|---|---|---|

| Acetyl chloride | N-acetyl-1,1,1-trifluoro-3-methoxybutan-2-amine | Pyridine | Stabilizes HCl byproduct |

| Benzaldehyde | (E)-imine derivative | None | Requires anhydrous conditions |

Trifluoromethyl Group Stability

-

Radical fluorination : Under UV light, CF₃ may abstract hydrogen radicals, forming trifluoromethylated alkanes .

-

Reductive defluorination : Rare, but possible under extreme conditions (e.g., LiAlH₄ at 150°C) .

Salt-Specific Behavior

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, methanol). Key reactions include:

-

Neutralization : Treatment with NaOH releases the free amine.

-

Ion exchange : Reacts with silver nitrate to precipitate AgCl, yielding the nitrate salt .

Stereochemical Considerations

The rac-(2R,3S) configuration introduces diastereoselectivity in reactions:

-

Chiral resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers via selective esterification .

-

Epimerization : Under basic conditions, the stereocenter at C3 may racemize due to keto-enol tautomerism .

Thermal Degradation

At temperatures >200°C, the compound undergoes decarboxylation and HF elimination , producing volatile fluorinated byproducts (e.g., CF₃CH₂NH₂) .

Scientific Research Applications

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The methoxy group may contribute to its binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

| Compound (CAS) | Similarity Score | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| (S)-1,1,1-Trifluoropropan-2-amine HCl (125353-44-8) | 1.00 | C₃H₇ClF₃N | 159.54 | Trifluoromethyl, amine |

| (R)-1,1,1-Trifluoro-2-butylamine HCl (1212120-62-1) | 0.83 | C₄H₉ClF₃N | 173.57 | Trifluoromethyl, butylamine |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl (1255946-09-8) | 0.79 | C₃H₇ClF₃NO | 189.55 | Trifluoromethyl, hydroxyl, amine |

Key Observations :

Chain Length and Substituents: The target compound’s butan-2-amine backbone and methoxy group differentiate it from shorter-chain analogs like C₃H₇ClF₃N (propan-2-amine derivative).

Hydrogen Bonding : The methoxy oxygen in the target compound increases hydrogen bond acceptor count (5 vs. 4 in C₃H₇ClF₃N ), which may influence crystallinity or protein interactions.

Stereochemical Complexity : Unlike simpler analogs like 3,3,3-Trifluoropropan-1-amine HCl (CAS: 2968-33-4), the target’s two stereocenters add synthetic and analytical challenges, necessitating advanced chiral resolution techniques.

Notes

- Experimental data gaps (e.g., melting point, solubility) limit direct performance comparisons.

- Stereoisomeric purity is critical for applications in asymmetric synthesis or drug development.

- Computational tools like SHELX programs (used in crystallography) could aid in resolving structural ambiguities .

Biological Activity

rac-(2R,3S)-1,1,1-Trifluoro-3-methoxybutan-2-amine hydrochloride (CAS No. 2613299-71-9) is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is CHClFNO, with a molecular weight of 193.59 g/mol. The trifluoromethyl group significantly influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 193.59 g/mol |

| CAS Number | 2613299-71-9 |

Biological Activity Overview

The biological activity of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride has been investigated in various studies. Its potential therapeutic applications include:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, fluorinated amines have been shown to interfere with cancer cell proliferation through various pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects against metabolic disorders.

The mechanisms by which rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

- Metabolic Activation : Similar compounds have demonstrated that metabolic activation can enhance their biological activity. The presence of the trifluoromethyl group may facilitate metabolic transformations that yield active metabolites.

- Interaction with Biological Targets : The unique structure may allow for specific binding interactions with receptors or enzymes, influencing signaling pathways involved in cell growth and differentiation.

Case Study 1: Antitumor Activity

A study exploring the antitumor effects of fluorinated amines found that these compounds could inhibit tumor growth in xenograft models. The mechanism was attributed to the disruption of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor proliferation .

Case Study 2: Enzyme Interaction

Research on structurally similar compounds indicated that they could inhibit enzymes such as serine proteases and kinases. These interactions suggest that rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride may also possess enzyme-inhibitory properties that could be therapeutically beneficial .

Q & A

Q. What are the optimal synthetic routes for preparing rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this compound likely involves stereoselective methods due to its chiral centers. Key steps may include:

- Amination strategies : Use of chiral auxiliaries or asymmetric catalysis to control the (2R,3S) configuration. For example, enantioselective reduction of ketones or enzymatic resolution of racemic mixtures .

- Trifluoromethyl group introduction : Fluorination via reagents like TFA (trifluoroacetic acid) or derivatives, monitored by <sup>19</sup>F NMR to confirm purity .

- Hydrochloride salt formation : Precipitation under controlled pH and solvent conditions (e.g., ethanol/ether mixtures) to ensure crystallinity .

Critical factors : Temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization .

Q. What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Validate with known standards .

- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to detect diastereomeric splitting or impurities. Coupling constants (e.g., JHH in the methoxy group) provide stereochemical clues .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, though this requires high-purity samples .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the trifluoro group or amine oxidation .

- Handling : Use moisture-free conditions (glovebox or desiccators) and avoid prolonged exposure to light, which may degrade the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in catalytic reactions involving this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the trifluoromethyl group’s electron-withdrawing effects on neighboring amine reactivity .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 pathways) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay standardization : Control variables like pH, temperature, and cell line viability. For example, discrepancies in enzyme inhibition may arise from buffer composition .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Comparative studies : Replicate assays in parallel (e.g., in vitro vs. ex vivo) with internal controls to isolate confounding factors .

Q. How can researchers design experiments to elucidate the role of the methoxy group in modulating membrane permeability?

Methodological Answer:

- Lipophilicity assays : Measure logP values (octanol/water partitioning) with and without the methoxy group. Use shake-flask or HPLC-derived methods .

- Artificial membrane models : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to simulate blood-brain barrier penetration .

- Structural analogs : Synthesize derivatives with varying substituents (e.g., ethoxy, hydrogen) to isolate the methoxy group’s contribution .

Q. What methodologies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow chemistry : Continuous processing reduces batch variability and enhances control over reaction parameters (e.g., residence time, mixing efficiency) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

- Crystallization optimization : Use seeding techniques or anti-solvent addition to improve yield and purity during hydrochloride salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.